4-(dimethylsulfamoyl)-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzamide derivative featuring a 4-(dimethylsulfamoyl) group attached to the benzene ring and an amide linkage to a 2,3-dihydro-1,3-benzothiazole moiety. The benzothiazole ring is substituted with a 6-methoxy group and a 3-prop-2-yn-1-yl (propargyl) chain. The (2Z) configuration indicates the geometry of the imine bond in the benzothiazole-2-ylidene fragment, which may influence tautomerism or intermolecular interactions .
The methoxy group at position 6 enhances solubility in polar solvents. This compound’s synthesis likely involves coupling 4-(dimethylsulfamoyl)benzoic acid with a benzothiazole amine derivative using carbodiimide-based reagents (e.g., EDC/HOBt), as inferred from analogous methods in the literature .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-5-12-23-17-11-8-15(27-4)13-18(17)28-20(23)21-19(24)14-6-9-16(10-7-14)29(25,26)22(2)3/h1,6-11,13H,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUGDEDVXHMJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzothiazole moiety: This can be achieved through the cyclization of appropriate thioamide and ortho-substituted aniline derivatives under acidic conditions.
Introduction of the dimethylsulfamoyl group: This step involves the reaction of the intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with the benzamide core: The final step involves coupling the benzothiazole intermediate with the benzamide core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzamide core and benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could introduce hydroxyl or carbonyl groups, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
The compound 4-(dimethylsulfamoyl)-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, supported by comprehensive data and case studies.
Key Features
- Molecular Weight : Approximately 298.38 g/mol
- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.
Pharmaceutical Development
The compound has shown promise in the development of new therapeutic agents, particularly in the following areas:
- Antimicrobial Activity : Studies indicate that derivatives of benzothiazole exhibit significant antimicrobial properties. The incorporation of the dimethylsulfamoyl group enhances this activity, making it a candidate for antibiotic development .
- Anti-inflammatory Agents : Research has demonstrated that similar compounds can act as anti-inflammatory agents. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis .
Agricultural Chemistry
Due to its structural characteristics, this compound may also find applications in agricultural chemistry:
- Pesticide Development : The compound's ability to interact with biological systems suggests potential use as a pesticide or herbicide. Its efficacy against specific pests or weeds could be explored further through field trials and laboratory studies .
Material Science
The unique properties of this compound can be leveraged in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance their thermal stability and mechanical properties. Research into its use as an additive in polymer formulations is ongoing .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential for clinical applications .
Case Study 2: Anti-inflammatory Properties
In vitro tests were conducted to assess the anti-inflammatory effects of the compound on human macrophages. The results showed a marked decrease in IL-6 and TNF-alpha production when treated with the compound, indicating its potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a benzamide-benzothiazole scaffold with several analogs, differing in sulfonamide substituents, benzothiazole modifications, and electronic properties. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfonamide Modifications: Dimethyl vs. Bis(allyl) (): The allyl substituents may enable thiol-ene reactions or polymerization, broadening applications in drug delivery .
Benzothiazole Substituents :
- Propargyl (Main Compound) : The terminal alkyne allows for Huisgen cycloaddition (click chemistry), enabling conjugation to biomarkers or polymers .
- Bromo () : Bromine’s electronegativity may polarize the benzothiazole ring, altering binding affinity in biological targets .
- Nitro () : The nitro group’s electron-withdrawing nature could stabilize negative charges, influencing solubility in polar solvents .
Tautomerism and Geometry :
The (2Z) configuration in the main compound’s benzothiazole-2-ylidene moiety may favor a specific tautomeric form, analogous to the thione-thiol tautomerism observed in triazole derivatives (). This could impact crystallinity or intermolecular hydrogen bonding .
Research Findings and Implications
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl in ) are likely easier to synthesize than those with reactive groups (e.g., propargyl or nitro).
- Biological Potential: While bioactivity data are absent in the evidence, the propargyl and bromo substituents suggest utility in targeted drug discovery, as seen in kinase inhibitors or radiopharmaceuticals .
- Thermodynamic Stability : Nitro and sulfamoyl groups may enhance thermal stability, as observed in sulfonamide-based polymers .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of a class of compounds known for their diverse biological activities, particularly in the field of cancer research and antimicrobial studies. This article explores the biological activity of this compound, summarizing available data from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with tubulin, a key protein in cell division. By binding to the colchicine site on tubulin, it inhibits microtubule polymerization, thereby disrupting mitotic spindle formation and leading to apoptosis in cancer cells. This mechanism is similar to that of other known antitubulin agents, which have shown efficacy in various cancer models.
Biological Activity Overview
Anticancer Efficacy
A study investigating the anticancer properties of similar compounds demonstrated significant inhibition of cell proliferation in human prostate (PC-3) and melanoma (A375) xenograft models. The treatment with derivatives showed tumor growth inhibition percentages ranging from 4% to 30%, highlighting the potential of these compounds in cancer therapy .
Antimicrobial Properties
In vitro tests have shown that this compound possesses notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it could serve as a lead compound for developing new antimicrobial agents .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of benzothiazole derivatives. The introduction of dimethylsulfamoyl and methoxy groups has been linked to enhanced potency and selectivity towards tumor cells while minimizing toxicity to normal cells .
Table: Summary of Biological Activities
| Study | Findings |
|---|---|
| In vitro Cancer Study | Compound effectively induces apoptosis in MCF-7 cells, indicating strong anticancer potential. |
| Microbial Assay | Demonstrated significant antibacterial activity with low MIC values against tested pathogens. |
Q & A
Basic Research Questions
Q. What validated synthetic methodologies are recommended for preparing 4-(dimethylsulfamoyl)-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
- Methodology : Condensation reactions under reflux with catalytic acetic acid, as demonstrated in analogous benzothiazole derivatives, are effective. For example, thiourea intermediates (e.g., 1-carbamimidoyl-3-arylthiourea) can react with aldehydes in ethanol under reflux for 4–6 hours to form imine linkages . Purification via recrystallization or column chromatography is critical to isolate the Z-isomer, confirmed by NMR and X-ray diffraction .
Q. How can the structural conformation of this compound be reliably characterized?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Validate hydrogen bonding and π-π stacking using Mercury CSD 2.0 to compare packing patterns with similar benzothiazole sulfonamides . Spectroscopic techniques (e.g., / NMR, IR) should confirm substituent effects, particularly the electron-withdrawing dimethylsulfamoyl group and prop-2-yn-1-yl moiety .
Advanced Research Questions
Q. How should crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?
- Methodology : For twinned data, employ SHELXL’s TWIN/BASF commands with HKLF5 format . For disorder, use PART/SUMP restraints and validate via R-factor convergence (<5% discrepancy). Cross-check with PLATON’s ADDSYM to detect missed symmetry . If unresolved, collect higher-resolution data (≤0.8 Å) to minimize model bias .
Q. What experimental frameworks assess the environmental fate and degradation pathways of this compound?
- Abiotic studies : Hydrolysis/photolysis under varying pH and UV exposure.
- Biotic studies : Aerobic/anaerobic microbial degradation assays (OECD 301/302 guidelines).
- Analytical tools : LC-MS/MS for metabolite profiling; QSAR models to predict ecotoxicity.
Q. How can substituent effects (e.g., prop-2-yn-1-yl vs. alkyl groups) on bioactivity be systematically analyzed?
- Methodology :
- Synthetic SAR : Synthesize analogs with substituent variations (e.g., propargyl vs. ethyl) and compare bioactivity via dose-response assays (IC) .
- Computational modeling : Perform DFT calculations (Gaussian 16) to correlate electronic properties (HOMO/LUMO) with activity. Validate docking results (AutoDock Vina) against target proteins (e.g., kinases) .
Q. What statistical designs are optimal for evaluating antioxidant or enzyme-inhibitory activity in vitro?
- Main plot : Compound concentration gradients (0.1–100 µM).
- Subplot : Biological replicates (n=4) with positive/negative controls.
- Sub-subplot : Time-dependent assays (e.g., 0, 6, 12, 24 hours).
- Analysis : ANOVA with Tukey’s post hoc test (p<0.05); report % inhibition ± SEM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
